1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(9-19-12-4-2-1-3-5-12)17-7-6-11(8-17)14-15-10-20-16-14/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFQBYBEXHBOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethanone moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly due to the presence of the 1,2,4-oxadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxyethanone moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone with structurally related compounds, focusing on substituent variations, molecular properties, and inferred biological activities.
Structural Variations and Molecular Properties
*Molecular weights estimated based on analogous structures.
Physicochemical Limitations
- Solubility : Biphenyl and pyridyl derivatives () exhibit higher molecular weights and aromaticity, which may reduce aqueous solubility and necessitate formulation optimization.
- Bioavailability: Bulky substituents (e.g., phenethyl in ) could hinder intestinal absorption or blood-brain barrier penetration compared to the smaller phenoxy group in the target compound .
Biological Activity
The compound 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone is a member of a class of chemical compounds that have garnered attention for their potential biological activities. The oxadiazole moiety is often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features an oxadiazole ring, which is known for its ability to interact with various biological targets. The pyrrolidine and phenoxy groups enhance its bioactivity by potentially facilitating receptor binding.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxadiazole derivatives. For instance, derivatives similar to the target compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, compounds containing the oxadiazole ring demonstrated Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
2. Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines. A study reported that a similar compound reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages by up to 50% . This suggests that the target compound may also possess anti-inflammatory properties.
3. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. For example, a derivative with structural similarities to the target compound was shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 25 |
The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes involved in metabolic pathways. Computational studies suggest that the oxadiazole ring can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Drug Target Insights, researchers synthesized several oxadiazole derivatives and tested their antimicrobial activities. The study highlighted that certain modifications to the oxadiazole ring significantly enhanced antibacterial properties against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of pyrrolidine-containing oxadiazoles. The results indicated that these compounds effectively reduced inflammation markers in animal models of arthritis, demonstrating their potential for therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a hydrazide precursor with a carboxylic acid derivative. Key steps include:
- Cyclization: Reacting 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole intermediates with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
- Reaction Optimization: Temperature control (0–5°C during acylations) and solvent choice (anhydrous DMF or THF) are critical to minimize side reactions and maximize yields .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound.
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization relies on complementary analytical techniques:
- NMR Spectroscopy: H and C NMR confirm the pyrrolidine-oxadiazole core and phenoxyacetone linkage. For example, the oxadiazole proton appears as a singlet at δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H] at m/z 316.1422) verifies molecular formula consistency .
- HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced: What crystallographic methods determine the compound’s 3D structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection: Crystals grown via slow evaporation (e.g., in ethanol/chloroform) are analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement: SHELXL software refines the structure, resolving bond lengths (e.g., oxadiazole C–N bond: 1.28–1.32 Å) and dihedral angles .
- Validation: PLATON checks for structural anomalies (e.g., voids, disorder) .
Advanced: How can computational methods predict bioactivity and binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., kinase domains). The oxadiazole ring’s electron-deficient nature favors π-π stacking with aromatic residues .
- QSAR Modeling: Use descriptors like logP (calculated ~2.8) and polar surface area (PSA ~70 Ų) to predict permeability and solubility .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Discrepancies (e.g., NMR vs. XRD conformational isomers) require:
- Dynamic NMR: Detect rotational barriers (e.g., phenoxy group rotation) via variable-temperature experiments .
- DFT Calculations (Gaussian): Compare computed NMR shifts (B3LYP/6-31G**) with experimental data to identify dominant conformers .
- Complementary Techniques: IR spectroscopy validates carbonyl stretching frequencies (~1700 cm) .
Basic: What are common impurities, and how are they mitigated?
Methodological Answer:
- Byproducts: Unreacted hydrazide (detected via TLC, Rf ~0.3).
- Mitigation:
- Quenching Reactions: Add ice-cold water to terminate acylations, preventing over-reaction .
- Scavenger Resins: Use polymer-bound isocyanates to trap excess reagents .
- Analytical Monitoring: LC-MS tracks intermediates in real-time .
Advanced: How to design analogs with improved metabolic stability?
Methodological Answer:
- Bioisosteric Replacement: Substitute oxadiazole with 1,3,4-thiadiazole to reduce CYP450-mediated oxidation .
- Pro-drug Strategies: Introduce ester moieties (e.g., acetyloxymethyl) for enhanced oral bioavailability .
- Metabolite Identification: Use hepatocyte incubation + LC-QTOF-MS to map oxidative hotspots (e.g., pyrrolidine N-demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
